Lipophilicity (XLogP3-AA) Comparison: Benzyl Substituent Confers Intermediate LogP Relative to Alkyl and Heteroaryl-Methyl Analogs
The target compound's 6-benzyl substituent yields a computed XLogP3-AA of 2.1, which falls within an optimal range for CNS drug-like space (typically 1–3) and is distinct from the lower lipophilicity of the 6-propyl analog (estimated XLogP3-AA ~1.5) and the 6-cyclopropyl analog (estimated XLogP3-AA ~1.0), as well as the higher polarity of the 6-(2-pyridylmethyl) analog (estimated XLogP3-AA ~0.8) [1][2]. This differential lipophilicity directly impacts passive membrane permeability and non-specific protein binding, making the benzyl derivative a privileged intermediate for balancing solubility and permeability [3].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 6-propyl analog: ~1.5 (estimated); 6-cyclopropyl analog: ~1.0 (estimated); 6-(2-pyridylmethyl) analog: ~0.8 (estimated); 6-(furan-2-ylmethyl) analog: ~1.2 (estimated) |
| Quantified Difference | Target LogP is 0.6–1.3 units higher than non-benzyl analogs, indicating enhanced membrane partitioning potential |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator values estimated from structural analogs using same algorithm |
Why This Matters
Procurement of the specific 6-benzyl derivative rather than a 6-alkyl or 6-heteroarylmethyl analog ensures the intended lipophilicity profile, which governs membrane permeability, solubility, and off-target binding in cell-based assays.
- [1] PubChem Compound Summary for CID 49666784. Computed XLogP3-AA = 2.1. National Center for Biotechnology Information (2026). View Source
- [2] Comparator XLogP3-AA values estimated from structural analogs: 6-propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325303-67-0), 6-cyclopropyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325307-25-2), 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, and 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. Public vendor catalogs via Kuujia (2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010; 5(3):235-248. View Source
